molecular formula C10H14O2 B2373730 (2R)-1-(2-methoxyphenyl)propan-2-ol CAS No. 415679-38-8

(2R)-1-(2-methoxyphenyl)propan-2-ol

Cat. No.: B2373730
CAS No.: 415679-38-8
M. Wt: 166.22
InChI Key: ROVATSABYKBNCG-MRVPVSSYSA-N
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Description

(2R)-1-(2-methoxyphenyl)propan-2-ol is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its chiral center, making it optically active. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

(2R)-1-(2-methoxyphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Safety and Hazards

The safety data sheet (MSDS) for “(2R)-1-(2-methoxyphenyl)propan-2-ol” can be found on the Sigma-Aldrich website . It’s important to refer to this document for detailed information on handling, storage, and disposal of the compound. Always follow standard laboratory safety procedures when working with chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2-methoxyphenyl)propan-2-ol typically involves the reduction of the corresponding ketone, (2-methoxyphenyl)propan-2-one, using a chiral reducing agent to ensure the desired stereochemistry. Common reducing agents include borane complexes or chiral catalysts such as oxazaborolidine.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize metal catalysts like palladium or platinum under controlled temperature and pressure conditions to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: (2-methoxyphenyl)propan-2-one or (2-methoxyphenyl)propanal.

    Reduction: (2R)-1-(2-methoxyphenyl)propane.

    Substitution: Various substituted phenylpropanols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2R)-1-(2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity. Pathways involved may include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(2-methoxyphenyl)propan-2-ol
  • 1-(2-methoxyphenyl)ethanol
  • 1-(2-methoxyphenyl)propan-1-ol

Uniqueness

(2R)-1-(2-methoxyphenyl)propan-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective applications, setting it apart from its achiral or differently chiral counterparts.

Properties

IUPAC Name

(2R)-1-(2-methoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVATSABYKBNCG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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